2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a seven-membered heterocyclic compound featuring a benzene ring fused to a partially saturated 1,5-diazepine core. The structure includes a 2-methoxyphenyl substituent at position 2 of the benzodiazepine ring. The compound is listed in chemical catalogs with 97% purity (CAS: 1428234-55-2) but is marked as discontinued, indicating its use as a research chemical or synthetic intermediate .
Properties
IUPAC Name |
4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-19-16-9-5-2-6-12(16)13-10-11-17-14-7-3-4-8-15(14)18-13/h2-9,13,17-18H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMSRQNSBOFNHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCNC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587690 | |
| Record name | 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904815-69-6 | |
| Record name | 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10587690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction mechanism (Scheme 1) initiates with Brønsted acid sites on H-MCM-22 protonating the carbonyl oxygen of 2-methoxyacetophenone, enhancing its electrophilicity. Subsequent nucleophilic attack by the primary amine of OPDA forms a hemiaminal intermediate. Cyclization via intramolecular dehydration yields the unsaturated 1,5-benzodiazepine precursor, which is subsequently hydrogenated to achieve the tetrahydro form.
Optimized Conditions:
Catalyst Optimization
The catalytic efficiency of H-MCM-22 is superior to traditional solid acids like Ersorb-4 due to its high surface area (420–480 m²/g) and tunable pore structure. Increasing the catalyst load from 50 mg to 150 mg improves yield from 30% to 87%, plateauing beyond 150 mg due to saturation of active sites (Table 1).
Table 1: Catalyst Loading vs. Yield
| Catalyst (mg) | Yield (%) | Time (min) |
|---|---|---|
| 50 | 30 | 180 |
| 100 | 65 | 120 |
| 150 | 87 | 60 |
| 200 | 87 | 60 |
Post-Condensation Hydrogenation
The unsaturated 1,5-benzodiazepine intermediate undergoes Pd/C-catalyzed hydrogenation to saturate the C=N bond, forming the tetrahydro derivative. This step is critical for introducing the 2,3,4,5-tetrahydro conformation.
Alternative Synthetic Approaches
Solvent-Free Mechanochemical Synthesis
Emerging literature highlights solvent-free grinding methods using montmorillonite K10 clay, though yields (~50–60%) and scalability remain inferior to H-MCM-22.
Purification and Characterization
Crude products are purified via silica gel column chromatography (ethyl acetate/hexane, 1:9 v/v) or recrystallization from ethanol. Key characterization data include:
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzodiazepine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydrobenzodiazepine derivatives.
Substitution: Formation of various substituted benzodiazepine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
1.1 Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. Research indicates that 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may exhibit similar properties, potentially providing therapeutic benefits for anxiety disorders. Studies have shown that compounds within this class can modulate neurotransmitter activity in the brain, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in reducing anxiety levels.
1.2 Sedative Effects
The sedative properties of benzodiazepines are well-documented. This compound could be explored for use in managing sleep disorders or as a premedication to induce sedation before surgical procedures. The pharmacodynamics of this compound suggest it may enhance sleep quality and reduce the time required to fall asleep.
1.3 Anticonvulsant Activity
Benzodiazepines are also known for their anticonvulsant properties. Preliminary studies suggest that this compound could be effective in the treatment of seizure disorders by stabilizing neuronal excitability.
Table 1: Summary of Pharmacological Properties
| Property | Description | References |
|---|---|---|
| Anxiolytic | Potential to reduce anxiety through GABA modulation | |
| Sedative | May enhance sleep quality | |
| Anticonvulsant | Possible effectiveness in seizure management |
Case Studies
3.1 Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy and safety of benzodiazepine derivatives, including this compound. These trials focus on assessing its impact on anxiety and sleep disorders among diverse populations.
3.2 Comparative Studies
Comparative studies between this compound and other benzodiazepines have highlighted its unique pharmacokinetic profile, which may offer advantages in terms of reduced side effects or improved efficacy in specific patient demographics.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The methoxy group may influence its binding affinity and selectivity for different subtypes of GABA receptors .
Comparison with Similar Compounds
Research Findings and Implications
- Crystallography and Hydrogen Bonding : Methoxy groups may participate in hydrogen-bond networks, influencing crystal packing and stability. Tools like SHELXL and ORTEP-3 are critical for structural elucidation .
- Pharmacological Potential: While 1,5-benzodiazepines are less explored than 1,4-analogs, their structural flexibility makes them candidates for diabetes and CNS therapeutics .
Biological Activity
Overview
2-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine class, which is widely recognized for its psychoactive properties. This compound is characterized by a methoxy group attached to the phenyl ring, influencing its pharmacological profile and biological activity. The primary biological activities associated with this compound include anxiolytic and sedative effects mediated through interactions with the gamma-aminobutyric acid (GABA) receptor system.
- Molecular Formula : C16H18N2O
- Molecular Weight : 254.33 g/mol
- CAS Number : 904815-69-6
- IUPAC Name : 4-(2-methoxyphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
The mechanism of action of this compound primarily involves its interaction with GABA receptors in the central nervous system. By binding to specific sites on the GABA receptor complex, this compound enhances the inhibitory effects of GABA neurotransmission. This results in increased neuronal inhibition and produces anxiolytic and sedative effects. The presence of the methoxy group may affect its binding affinity and selectivity for different GABA receptor subtypes .
Anxiolytic Effects
Research indicates that compounds in the benzodiazepine class exhibit significant anxiolytic properties. A study involving behavioral models in mice demonstrated that this compound produced notable anxiolytic effects in standardized tests such as the light–dark box and open field tests. These findings suggest that this compound could be a potential candidate for treating anxiety disorders .
Sedative Effects
In addition to its anxiolytic properties, this compound has also been observed to exhibit sedative effects at higher doses. The sedative action was particularly pronounced when administered at doses around 10 mg/kg in animal models . This dual action makes it a compound of interest for further pharmacological studies.
Case Studies and Research Findings
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions starting from 2-methoxyphenylamine and diketones under acidic conditions. This process can yield various derivatives based on substitution patterns and reaction conditions .
Q & A
Q. Q: What are the key steps and challenges in synthesizing 2-(2-Methoxyphenyl)-1,5-benzodiazepine derivatives?
A: The synthesis typically involves:
- Cyclization Reactions : Formation of the benzodiazepine core via condensation of ortho-aminophenol derivatives with ketones or aldehydes under acidic or thermal conditions .
- Acylation : Introduction of the 2-methoxyphenyl group via nucleophilic substitution or Friedel-Crafts alkylation. Temperature-dependent regioselectivity is critical to avoid competing acylation at alternative sites (e.g., hydroxyl vs. amine groups) .
- Purification : Column chromatography or recrystallization is used to isolate products, with yields ranging from 40–70% depending on reaction optimization .
Advanced Synthesis Challenges
Q. Q: How do reaction conditions influence regioselectivity during acylation of the benzodiazepine core?
A: Regioselectivity is mediated by:
- Intramolecular Hydrogen Bonding : The hydroxyl group in the benzodiazepine core forms hydrogen bonds with the imine nitrogen, directing acylation to the N1 position over O4 (e.g., 1-acetyl derivatives vs. O-acetylated byproducts) .
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control for N-acylation, while higher temperatures (25–40°C) may lead to thermodynamic O-acylation .
- Catalytic Additives : Bases like 4-dimethylaminopyridine (DMAP) enhance acylation efficiency by activating the carbonyl group .
Structural Characterization Techniques
Q. Q: What advanced methods validate the conformation of 2-(2-Methoxyphenyl)-1,5-benzodiazepines?
A:
- X-ray Crystallography : Resolves the chair-like conformation of the diazepine ring and the dihedral angle (≈85°) between the methoxyphenyl and benzodiazepine planes .
- NMR Spectroscopy : H and C NMR distinguish between N- and O-acylated products. For example, N-acetyl derivatives show downfield shifts at δ 2.3–2.5 ppm (CHCO) versus δ 2.1–2.2 ppm for O-acetyl .
- IR Spectroscopy : Confirms acylation via C=O stretches at 1650–1700 cm .
Biological Activity Assessment
Q. Q: How are the pharmacological properties of this compound evaluated in preclinical studies?
A:
- Receptor Binding Assays : Competitive binding studies with GABA receptors or serotonin transporters, using radiolabeled ligands (e.g., H-flunitrazepam) to measure IC values .
- Enzyme Inhibition : Kinetic assays (e.g., acetylcholinesterase inhibition) quantify activity using Ellman’s method .
- Cytotoxicity Screening : MTT assays on cell lines (e.g., HepG2) assess safety profiles, with IC values >100 µM indicating low toxicity .
Addressing Analytical Data Contradictions
Q. Q: How to resolve discrepancies in spectral data or unexpected byproducts during synthesis?
A:
- Heteronuclear NMR (HSQC/HMBC) : Assigns ambiguous peaks by correlating H and C signals, confirming connectivity in complex mixtures .
- High-Resolution Mass Spectrometry (HRMS) : Differentiates between isobaric species (e.g., molecular ion [M+H] at m/z 309.1471 for CHNO) .
- HPLC-PDA : Detects and quantifies byproducts (e.g., diastereomers or oxidation products) using gradient elution (C18 column, acetonitrile/water) .
Computational Modeling Applications
Q. Q: How can DFT or molecular docking predict the reactivity and bioactivity of this compound?
A:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap ≈4.5 eV) and nucleophilic attack sites .
- Molecular Docking : Simulate binding to GABA (PDB: 6HUP) to identify key interactions: methoxyphenyl π-stacking with Phe200 and hydrogen bonding to Tyr160 .
Safety and Toxicity Considerations
Q. Q: What protocols mitigate risks in handling this compound?
A:
- In Vitro Hepatotoxicity Assays : Use primary hepatocytes to screen for CYP450 inhibition (e.g., CYP3A4 IC ≈15 µM) .
- Genotoxicity Testing : Ames test (TA98 strain) evaluates mutagenic potential; negative results indicate low risk .
- PPE Requirements : Glovebox handling for solid-phase synthesis due to limited inhalation toxicity data .
Comparative Analysis with Structural Analogues
Q. Q: How do substituents (e.g., methoxy vs. chloro) alter physicochemical properties?
A:
- Lipophilicity : Methoxy groups (logP ≈2.1) increase solubility in polar solvents (e.g., ethanol) compared to chloro derivatives (logP ≈3.5) .
- Receptor Affinity : 2-Methoxyphenyl enhances GABA binding (K ≈120 nM) versus 2-chlorophenyl (K ≈450 nM) due to improved π-π stacking .
- Metabolic Stability : Methoxy groups reduce CYP2D6-mediated oxidation compared to methylsulfonyl substituents (t ≈8 vs. 2 hours) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
